Isoamyl alcohol

Catalog No.
S592153
CAS No.
123-51-3
M.F
C5H12O
C5H12O
(CH3)2CHCH2CH2OH
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl alcohol

CAS Number

123-51-3

Product Name

Isoamyl alcohol

IUPAC Name

3-methylbutan-1-ol

Molecular Formula

C5H12O
C5H12O
(CH3)2CHCH2CH2OH

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N

SMILES

CC(C)CCO

Solubility

2 % at 57 °F (NIOSH, 2024)
MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS
VERY SOL IN ACETONE
Water solubility = 2.67X10+4 mg/l @ 25 °C
26.7 mg/mL at 25 °C
Solubility in water, g/100ml: 2.5 (moderate)
Soluble in ethanol, water and most organic solvents
(57 °F): 2%

Synonyms

3-methyl-1-butanol, isoamyl alcohol, isopentanol, isopentyl alcohol, isopentyl alcohol, 1-(14)C-labeled, isopentyl alcohol, barium salt, isopentyl alcohol, lead (2+) salt, isopentyl alcohol, magnesium salt, isopentyl alcohol, potassium salt, isopentyl alcohol, sodium salt, isopentyl alcohol, strontium salt

Canonical SMILES

CC(C)CCO

Isoamyl alcohol, also known as 3-methylbutan-1-ol, is a colorless liquid with the chemical formula C5H12OC_5H_{12}O and a molar mass of 88.148 g/mol. It is characterized by a strong, disagreeable odor at high concentrations and is one of several isomers of amyl alcohol (pentanol) . Isoamyl alcohol is commonly produced as a by-product of ethanol fermentation, making it prevalent in many alcoholic beverages. Additionally, it contributes to the aroma of certain natural substances, such as the black truffle (Tuber melanosporum), and serves as a component in the production of banana oil, an ester used for flavoring .

Isoamyl alcohol can pose various safety hazards:

  • Toxicity: Inhalation or ingestion can cause irritation of the respiratory system, eyes, and skin []. In severe cases, it can affect the central nervous system []. Threshold Limit Value (TLV) for occupational exposure is 100 ppm (parts per million) as a time-weighted average (TWA) [].
  • Flammability: It's a flammable liquid with a relatively low flash point, requiring precautions when handling near heat or open flames [].
, including:

  • Oxidation: It can be oxidized by chromic acid to form isovaleraldehyde .
  • Esterification: Isoamyl alcohol reacts with acetic acid to produce isoamyl acetate, a process that can be catalyzed to enhance reaction rates .
  • Decomposition: When heated in the presence of a red-hot tube, isoamyl alcohol decomposes into smaller hydrocarbons such as acetylene, ethylene, and propylene .

Isoamyl alcohol has been noted for its biological activities. It has been identified as a component of pheromones in hornets, aiding in communication and defense mechanisms within their colonies . In laboratory settings, isoamyl alcohol is utilized in various biochemical applications, including its role in Kovac's reagent for indole testing in bacteria .

Isoamyl alcohol can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the condensation of isobutene with formaldehyde to yield isoprenol, followed by hydrogenation .
  • Fermentation: As a by-product of yeast fermentation during ethanol production, isoamyl alcohol can also be extracted from fusel oil through distillation or separation techniques involving brine solutions .

Isoamyl alcohol finds numerous applications across various industries:

  • Flavoring Agent: It is used in the food industry as a flavoring component due to its contribution to banana oil .
  • Solvent: Isoamyl alcohol serves as a solvent in photographic chemicals and pharmaceutical products .
  • Chemical Intermediate: It acts as a reactant in the synthesis of pharmaceuticals and other organic compounds .
  • Laboratory Use: In molecular biology, isoamyl alcohol is part of phenol-chloroform extraction protocols to inhibit ribonuclease activity when isolating RNA .

Isoamyl alcohol exhibits significant interactions with other chemicals:

  • It reacts violently with strong oxidizing agents (e.g., perchlorates, peroxides) and reducing agents (e.g., lithium, sodium), posing explosion hazards .
  • The compound can also form explosive mixtures when combined with hypochlorous acid or chlorine .

Isoamyl alcohol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
1-PentanolC5H12OC_5H_{12}OStraight-chain structure; used as an industrial solvent.
2-PentanolC5H12OC_5H_{12}OSecondary alcohol; used in solvents and flavorings.
3-Methyl-1-butanolC5H12OC_5H_{12}OStructural isomer; similar properties but different reactivity.
2-Methyl-1-butanolC5H12OC_5H_{12}OAnother structural isomer; distinct boiling point and uses.

Isoamyl alcohol's unique position among these compounds lies in its specific branching structure and its role as both a fermentation by-product and an important flavoring agent. Its distinctive odor and reactivity further differentiate it from its structural analogs.

Saccharomyces cerevisiae (baker's yeast) naturally produces small amounts of isoamyl alcohol through the Ehrlich pathway via leucine degradation. However, the native production levels are insufficient for industrial applications. Therefore, metabolic engineering strategies have been developed to enhance isoamyl alcohol biosynthesis through pathway reconstruction, compartmentalization optimization, and enzyme engineering approaches.

Leucine Biosynthetic Pathway Reconstruction for Enhanced Isoamyl Alcohol Production

The leucine biosynthetic pathway provides a promising route for isoamyl alcohol production when coupled with the Ehrlich degradation pathway. In S. cerevisiae, this approach has been implemented through chromosome-based leucine biosynthetic pathway reconstruction under galactose-inducible promoters.

The pathway begins with pyruvate, which is converted to 2-ketoisovalerate (KIV) through a series of reactions catalyzed by acetolactate synthase, acetohydroxy acid reductoisomerase, and dihydroxyacid dehydratase. KIV then serves as the branch point for both isobutanol and isoamyl alcohol synthesis. For isoamyl alcohol production, KIV is converted to α-isopropylmalate (α-IPM) by α-IPM synthase (LEU4/LEU9), followed by isomerization to β-IPM by α-IPM isomerase (LEU1), and then oxidation to α-ketoisocaproate by β-IPM dehydrogenase (LEU2). Finally, α-ketoisocaproate is decarboxylated and reduced to isoamyl alcohol via the Ehrlich pathway enzymes (ARO10 and ADH7).

Yuan et al. (2017) demonstrated that engineered yeast cells with a combinatorially assembled leucine biosynthetic pathway coupled with the Ehrlich degradation pathway resulted in high-level production of isoamyl alcohol. However, their initial constructs still produced significant amounts of isobutanol as a byproduct due to the broad substrate specificity of Ehrlich pathway enzymes.

Compartmentalization Strategies in α-Isopropylmalate (α-IPM) Synthesis

A key challenge in the natural biosynthesis of isoamyl alcohol is the compartmentalization of the leucine biosynthetic pathway in yeast. The enzymes involved in α-IPM synthesis (LEU4/LEU9) are located in the mitochondria, while the subsequent enzymes (LEU1 and LEU2) are cytosolic. This natural compartmentalization requires the export of α-IPM from mitochondria to the cytosol.

Research has shown that α-IPM is transported efficiently across the inner mitochondrial membrane by the Oac1p transporter. A homology model of Oac1p built by comparison with the crystallographic structure of the ADP/ATP carrier revealed that α-IPM docks in a specific binding site formed by residues of three even-numbered transmembrane α-helices (Tyr-93, Arg-200, and Arg-294).

As shown in transport measurements, α-IPM may bind not only with Arg-200, Arg-294, and Tyr-93 but also with the side chain of Val-37, which protrudes into the carrier's internal cavity. Additionally, Val-37 together with Leu-97, Ala-90, Ile-48, and Phe-150 may form a hydrophobic pocket surrounding the isopropylic chain of α-IPM.

To overcome the limitations of this natural compartmentalization, metabolic engineers have developed strategies to either bypass the mitochondrial α-IPM synthesis or enhance its transport to the cytosol, as discussed in subsequent sections.

Artificial Protein Scaffold Design for Enzyme Co-Localization Efficiency

One innovative approach to enhance isoamyl alcohol production is the use of artificial protein scaffolds to co-localize key enzymes in the biosynthetic pathway. This strategy brings enzyme active sites into close proximity, improving the overall pathway efficiency and channeling metabolic flux toward desired products.

Researchers have developed fusion proteins combining dihydroxyacid dehydratase (ILV3c) and α-IPM synthase (LEU9c) to channel the key intermediate KIV toward α-IPM biosynthesis rather than isobutanol formation. These enzyme fusions were designed in both orientations: ILV3c-LEU9c and LEU9c-ILV3c.

Experimental results revealed that expression of these fusion protein scaffolds in engineered yeast cells resulted in significant changes in alcohol distribution profiles, with most variants showing approximately two-fold improvement in isoamyl alcohol production. Interestingly, both orientations of the scaffold improved isoamyl alcohol production, but the LEU9c-ILV3c orientation showed superior results, suggesting it formed a more favorable multienzyme complex configuration.

The best-performing strain (CC3c) produced 522.76 ± 38.88 mg/L isoamyl alcohol, along with 540.30 ± 48.26 mg/L isobutanol and 82.56 ± 8.22 mg/L 2-methyl-1-butanol.

Table 1: Effect of Protein Scaffold Orientation on Alcohol Production in Engineered Yeast

Scaffold TypeIsoamyl Alcohol (mg/L)Isobutanol (mg/L)2-Methyl-1-butanol (mg/L)
None (Control)~200~600~80
ILV3c-LEU9c472.24 ± 40.82622.87 ± 28.1285.49 ± 24.36
LEU9c-ILV3c522.76 ± 38.88540.30 ± 48.2682.56 ± 8.22

This artificial protein scaffold approach offers advantages for easy implementation as it does not require the fusion of individual metabolic enzymes to other interaction domains. The strategy could be further applied to other enzymatic reactions to improve catalytic efficiency and product specificity.

Mitochondrial α-IPM Transporter Engineering to Reduce Byproduct Formation

Understanding and engineering mitochondrial transporters has proven crucial for optimizing isoamyl alcohol production. Mitochondrial carriers facilitate the transfer of small molecules across the inner mitochondrial membrane to support mitochondrial function and core cellular processes.

In their groundbreaking work, Yuan et al. (2017) demonstrated that overexpression of the mitochondrial α-IPM transporter (Oac1p) not only boosted the isoamyl alcohol biosynthetic pathway activity but also significantly reduced isobutanol formation to much lower levels. This dual benefit makes transporter engineering particularly valuable for optimizing production efficiency.

Unlike most mitochondrial proteins, mitochondrial carriers typically do not contain N-terminal mitochondrial targeting sequences (MTS). Instead, they are synthesized in the cytoplasm and imported through specialized machinery. The nascent precursor transporter proteins bind to ATP-hydrolyzing Hsp70 and Hsp90 chaperones in the cytoplasm, which deliver them to the translocase of the outer membrane (TOM) complex.

The import process involves multiple steps:

  • The Tom70 receptor binds both the precursor protein and chaperones
  • The precursor is transferred to Tom22 and translocated through Tom40
  • In the intermembrane space, hydrophobic regions are shielded by the Tim9-Tim10-Tim12 chaperone complex
  • This complex binds to Tim54 of the TIM22 complex
  • The channel-forming Tim22 protein inserts the precursor into the inner mitochondrial membrane

By enhancing this transport system, researchers have effectively addressed a key bottleneck in the compartmentalized isoamyl alcohol biosynthesis pathway.

Ehrlich Pathway Modification for Substrate Specificity Enhancement

The Ehrlich pathway is the primary route for fusel alcohol production in yeast, converting amino acids to their corresponding alcohols through a series of reactions: transamination, decarboxylation, and reduction.

In the case of isoamyl alcohol biosynthesis, the pathway converts leucine or α-ketoisocaproate to isoamyl alcohol. The key enzymes involved include:

  • Branched-chain amino acid aminotransferases:
    • Mitochondrial isozyme: Twt1p/Bat1p
    • Cytosolic isozyme: Twt2p/Bat2p
  • α-Keto acid decarboxylase: ARO10
  • Alcohol dehydrogenase: ADH7

A significant challenge in metabolic engineering for isoamyl alcohol production is the broad substrate specificity of Ehrlich pathway enzymes, particularly ARO10 and ADH7, which can act on multiple α-keto acid substrates, leading to the formation of various fusel alcohols. This explains why engineered yeast cells with a cytosolic isoamyl alcohol biosynthetic pathway often produce significant amounts of isobutanol as a byproduct.

Table 2: Ehrlich Pathway Substrates and Products for Branched-Chain Alcohols

Amino Acidα-Keto AcidFusel AldehydeFusel AlcoholFusel Acid
Leucine4-Methyl-2-oxo-pentanoate (α-Ketoisocaproate)3-Methylbutanal (Isoamylaldehyde)3-Methylbutanol (Isoamyl alcohol)3-Methylbutanoate (Isovalerate)
Valine3-Methyl-2-oxo-butanoate (α-Ketoisovalerate)2-Methylpropanal (Isobutanal)2-Methylpropanol (Isobutanol)2-Methylpropanoate (Isobutyrate)
Isoleucine3-Methyl-2-oxo-pentanoate (α-Ketomethylvalerate)2-Methylbutanal (Methylvaleraldehyde)2-Methylbutanol (Active amyl alcohol)2-Methylbutanoate (Methylvalerate)

The regulation of the Ehrlich pathway involves several transcriptional activators. ARO80 is the transcriptional activator for the ARO9 (transaminase) and ARO10 (decarboxylase) genes, which are induced by aromatic amino acids. The PDR12-encoded plasma membrane transporter exports branched-chain and aromatic fusel acids. Additionally, when amino acid precursors of the Ehrlich pathway are used as the nitrogen source, many genes show strong transcriptional upregulation.

To enhance the substrate specificity of the Ehrlich pathway toward isoamyl alcohol production, researchers have employed various strategies, including:

  • Using protein engineering to modify enzyme substrate specificity
  • Overexpressing specific pathway enzymes to direct flux toward desired products
  • Employing enzyme co-localization techniques to channel intermediates efficiently
  • Optimizing transcriptional regulation to enhance pathway performance

These approaches have significantly improved isoamyl alcohol yields while reducing unwanted byproducts, making microbial production systems more efficient and commercially viable.

Physical Description

Fusel oil appears as a clear colorless liquid with a mild odor. Vapors are heavier than air.
Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999)
Pellets or Large Crystals
Liquid
Colorless liquid with a disagreeable odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid
Colorless liquid with a disagreeable odor.

Color/Form

OILY, CLEAR LIQ
Colorless liquid.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

88.088815002 g/mol

Monoisotopic Mass

88.088815002 g/mol

Boiling Point

270 °F at 760 mmHg (USCG, 1999)
132.5 °C
131.00 to 133.00 °C. @ 760.00 mm Hg
132 °C
270 °F

Flash Point

114 °F (USCG, 1999)
43 °C
109 °F (43 °C) (Closed cup)
42 °C c.c.
114 °F
109 °F

Heavy Atom Count

6

Taste

PUNGENT, REPULSIVE TASTE

Vapor Density

3.04 (AIR=1)
Relative vapor density (air = 1): 3.0

Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float
0.813 @ 15 °C/4 °C
Relative density (water = 1): 0.8
0.807 - 0.813
0.81 at 68 °F
(57 °F): 0.81

LogP

1.16 (LogP)
1.16
log Kow= 1.16
1.28

Odor

CHARACTERISTIC, DISAGREEABLE ODOR
Disagreeable odor.

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor Threshold High: 0.07 [mmHg]
Odor threshold from AIHA
The odor threshold for 3-methyl-1-butanol is 25 mg/cu m (both low and high threshold levels).

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-179 °F (NIOSH, 2024)
-117.2 °C
-117 °C
-179 °F

UNII

DEM9NIT1J4

Related CAS

6423-06-9 (magnesium salt)
123-51-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2693 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.37%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (16.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (69.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

28 mmHg (NIOSH, 2024)
2.37 [mmHg]
2.37 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.4
28 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

123-51-3
6423-06-9
8013-75-0

Absorption Distribution and Excretion

3-Methyl-1-butanol, following serial (four 15-minute intervals) ip injections in the rat, is very rapidly metabolized ... . Only 1-1.5% of the administered doses of 3-methyl-1-butanol were excreted in the expired air plus urine as the pentanol. The blood concentration of 3-methyl-1-butanol decreased from 37 mg/100 ml at 1 hr (ie, 15 min after the last pentanol injection) to <1 mg/100 ml at 5 hr. In the rabbit, limited amounts of 3-methyl-1-butanol and the other primary pentanols are conjugated to yield the glucuronide, and 7-10% of the administered dose is excreted as the urinary glucuronide.

Metabolism Metabolites

... OXIDIZED BY WAY OF CORRESPONDING ALDEHYDES & FATTY ACIDS ... MAIN SITE OF PRIMARY OXIDATION APPEARS TO BE LIVER ... GLUCURONIC CONJUGATION TAKES PLACE TO EXTENT OF 9% ... ISOLATED IN URINE OF RABBITS.
... Small amounts of ... 3-methyl-1-butanol /are/ excreted in the air or urine following ip injections of 1 g/kg to rats: Percent excreted: 0.97 expired air; 0.27 urine; and 1.24 total. /From table/

Wikipedia

Isoamyl_alcohol
Cisatracurium_besilate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Solvent

Methods of Manufacturing

FROM ISOBUTYLENE, VIA THE OXO PROCESS
FROM LIGHT PETROLEUM BY FRACTIONAL DISTILLATION, DEHYDRATION OF PENTANE FRACTION WHICH IS THEN HEATED & RE-FRACTIONATED, & AMYLCHLORIDE FRACTION AGAIN FRACTIONALLY DISTILLED, GIVING MONO-CHLORO-PENTANE MIXTURE. THIS IS SUBJECTED TO HYDROLYSIS WITH SODIUM OLEATE SOLN IN PRESENCE OF CATALYST.
... MFR BY FRACTIONATION OF FUSEL OIL & VIA CHLORINATION OF PENTANES, & PROPERTIES
PREPN FROM BUTADIENE, CARBON MONOXIDE, WATER, PLUS CATALYST; FROM METHYLBUTENES

General Manufacturing Information

Mining (except Oil and Gas) and support activities
All Other Basic Organic Chemical Manufacturing
1-Butanol, 3-methyl-: ACTIVE
Fusel oil: ACTIVE

Analytic Laboratory Methods

/DETERMINATION OF/ HIGHER ALC ... ISOAMYL ALC ... IN BEVERAGES: DISTILLED LIQUORS, GAS CHROMATOGRAPHIC METHOD.
GAS-LIQUID CHROMATOGRAPHIC (GLC) SYSTEM, COLUMN PACKED WITH GLYCEROL-1,2,6-HEXANETRIOL ON GAS-CHROM R & FLAME IONIZATION DETECTOR, ISOAMYL ALC WAS SEPARATED & QUANT MEASURED.
ALC QUANT ACETYLATED IN APPROX 5 MIN @ ROOM TEMP WITH AC2O IN PRESENCE OF N-METHYLIMIDAZOLE. GAS CHROMATOGRAPHY CONDITIONS ARE DESCRIBED FOR SEPARATION & DETECTION OF ACETYLATED PRODUCTS.
NIOSH Method No. 1402 Alcohols III Issue 2/15/84. Limit of detection 0.01 mg per sample, working range ca. 15 to 150 mg/cu m.
ASTM Method No. D4490. Standard Practice for Measuring the Concentration of Toxic Gases or Vapors Using Detector Tubes. Detection limit 25 ppm

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.
Remove source of ignition. Keep containers closed. Store in prescribed, controllable places.

Interactions

The purpose of this study was to investigate whether isopentanol, the most abundant hiqher chain alcohol in alcoholic beverages, contributes to induction of different forms of hepatic p450s associated with consumption of these beverages. Induction of p450 by isopentanol alone and in combination with ethanol in cultured chick and rat hepatocytes. The forms of induced p450 were identified both enzymaticaly and immunochemically. In cultured chick hepatocytes, both isopentanol and ethanol induced p450 2E, but combined treatment with these alcohols had no greater effect than treatment with ethanol alone. In cultured rat hepatocytes, isopentanol alone did not induce p450 2E or 2B1/2 and had no effect on the ethanol mediated induction of p450 2E. However, isopentanol combined with ethanol caused a synergistic induction of p450 2B1/2 in cultered rat hepatocytes and an additive to synergistic induction of p450 2H1/2 in cultered chick hepatocytes.

Dates

Modify: 2023-08-15

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